Superior Enzymatic Potency: Vps34-IN-2 vs. VPS34-IN1 and PIK-III
Vps34-IN-2 (Compound 31) demonstrates significantly higher potency in a biochemical Vps34 enzymatic assay compared to VPS34-IN1 and moderate improvement over PIK-III. The IC50 of 2 nM for Vps34-IN-2 [1] is 12.5-fold lower than VPS34-IN1 (IC50 = 25 nM) [2] and 9-fold lower than PIK-III (IC50 = 18 nM) . This higher intrinsic activity allows for lower working concentrations, reducing the risk of off-target effects at equivalent target engagement.
| Evidence Dimension | Biochemical Vps34 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | VPS34-IN1: 25 nM; PIK-III: 18 nM |
| Quantified Difference | 12.5-fold more potent than VPS34-IN1; 9-fold more potent than PIK-III |
| Conditions | In vitro enzymatic assay with recombinant Vps34 protein [REFS-1, REFS-2, REFS-3]. |
Why This Matters
Higher potency enables lower compound usage in vitro and potentially improved safety margins in vivo by minimizing off-target kinase engagement.
- [1] Pasquier B, et al. J Med Chem. 2015 Jan 8;58(1):376-400. Vps34-IN-2 (Compound 31) enzymatic IC50 = 2 nM. View Source
- [2] Bago R, et al. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase. 2014. VPS34-IN1 IC50 = 25 nM. View Source
